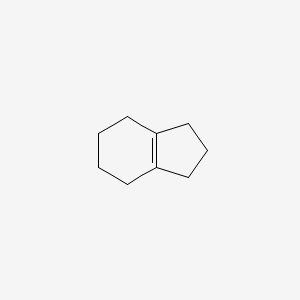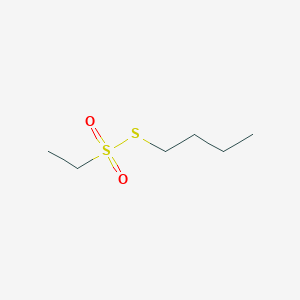
S-Butyl ethanesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Butyl ethanesulfonothioate is an organic compound with the molecular formula C6H14O2S2 It is characterized by the presence of a butyl group attached to an ethanesulfonothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Butyl ethanesulfonothioate typically involves the reaction of butyl mercaptan with ethanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C4H9SH+ClSO2CH2CH3→C4H9SO2CH2CH3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
S-Butyl ethanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted ethanesulfonothioates.
Applications De Recherche Scientifique
S-Butyl ethanesulfonothioate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of S-Butyl ethanesulfonothioate involves its interaction with nucleophiles and electrophiles. The sulfonothioate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-Butyl ethanesulfonate: Similar structure but lacks the sulfur atom in the sulfonothioate group.
S-Butyl thioacetate: Contains a thioacetate group instead of a sulfonothioate group.
S-Butyl sulfonate: Contains a sulfonate group instead of a sulfonothioate group.
Uniqueness
S-Butyl ethanesulfonothioate is unique due to the presence of both sulfur and sulfonyl groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
1113-19-5 |
|---|---|
Formule moléculaire |
C6H14O2S2 |
Poids moléculaire |
182.3 g/mol |
Nom IUPAC |
1-ethylsulfonylsulfanylbutane |
InChI |
InChI=1S/C6H14O2S2/c1-3-5-6-9-10(7,8)4-2/h3-6H2,1-2H3 |
Clé InChI |
LODSGBMNZCMDDD-UHFFFAOYSA-N |
SMILES canonique |
CCCCSS(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Bis(trifluoroacetoxy)]iodopentafluorobenzene](/img/structure/B14745055.png)

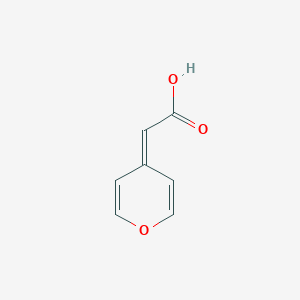
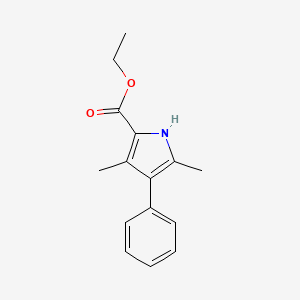
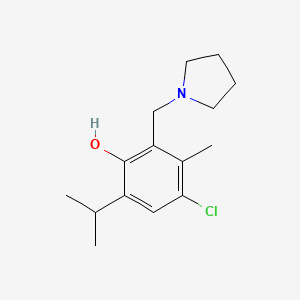
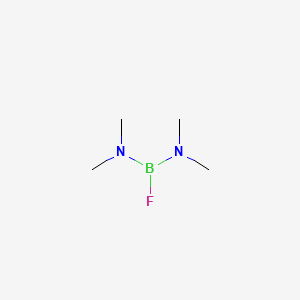
![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)

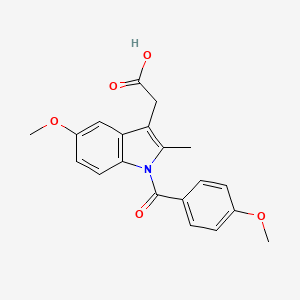
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)


